molecular formula C21H17Cl2N3 B4949772 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline

Cat. No.: B4949772
M. Wt: 382.3 g/mol
InChI Key: DPHWQQFWMWEKQS-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is a complex organic compound featuring a benzimidazole core linked to a dichloroaniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The benzimidazole ring is a well-known pharmacophore, contributing to the biological activity of many therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of amines or reduced benzimidazole derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves its interaction with cellular targets such as DNA and enzymes. The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cell division and metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-benzimidazole: Lacks the dichloroaniline moiety, resulting in different biological activity.

    2,5-dichloroaniline: Lacks the benzimidazole ring, leading to reduced antimicrobial and anticancer properties.

    N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline: Similar structure but with a methyl group instead of a benzyl group, which can affect its pharmacokinetics and potency.

Uniqueness

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is unique due to the combination of the benzimidazole and dichloroaniline moieties, which confer enhanced biological activity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2,5-dichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3/c22-16-10-11-17(23)19(12-16)24-13-21-25-18-8-4-5-9-20(18)26(21)14-15-6-2-1-3-7-15/h1-12,24H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHWQQFWMWEKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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